1-(2-エチルブチル)アゼチジン-3-カルボン酸

説明

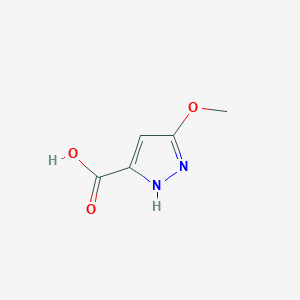

1-(2-Ethylbutyl)azetidine-3-carboxylic acid is a chemical compound obtained from various natural sources, such as tea extract, tobacco leaf extract, and fermentation products. It is a precursor to the synthesis of azaspiro .

Synthesis Analysis

Azetidines are valuable compounds in pharmaceutical and agrochemical research . They can be readily functionalized via enolization at the 3-position in the presence of LDA . The synthesis of azetidines has attracted major interest both as ring strain .Molecular Structure Analysis

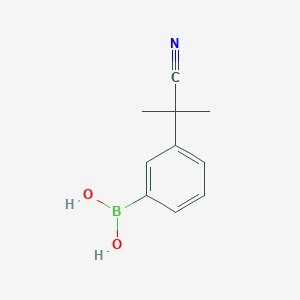

The molecular weight of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is 185.26 g/mol. The empirical formula of a related compound, 1-Boc-azetidine-3-carboxylic acid, is C9H15NO4 .Chemical Reactions Analysis

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol) .科学的研究の応用

1-(2-エチルブチル)アゼチジン-3-カルボン酸の用途に関する包括的な分析

1-(2-エチルブチル)アゼチジン-3-カルボン酸は、様々な科学研究分野で潜在的な用途を持つ化学化合物です。以下に、6つの異なる分野におけるそのユニークな用途の詳細な分析を示します。

医薬品研究開発: 1-(2-エチルブチル)アゼチジン-3-カルボン酸の構造上の独自性は、医薬品の合成において貴重な化合物として位置付けています。そのアゼチジン環は、4員環の窒素含有環であり、タンパク質合成に関与するアミノ酸であるプロリンと類似しているため、特に注目されています。 この類似性により、ペプチド模倣体の作成が可能になり、安定性とバイオアベイラビリティが向上した新しい治療薬の開発につながる可能性があります .

高度な薬物送達システム: 薬物送達システムのイノベーションには、多くの場合、活性医薬品成分の分子構造を改変して、その送達と有効性を高めることが含まれます。 1-(2-エチルブチル)アゼチジン-3-カルボン酸のカルボン酸基は、プロドラッグまたはコンジュゲートを作成するためのアンカーポイントを提供し、薬物の溶解性と透過性を向上させることができ、より標的化され効率的な治療につながる可能性があります .

プロテオミクスとペプチド研究: この化合物は、天然アミノ酸を模倣する能力があるため、プロテオミクス研究における重要な構成要素として位置付けられています。タンパク質の構造、機能、相互作用の研究を支援するために、ペプチドやタンパク質のアナログを合成するために使用できます。 この研究は、疾患メカニズムの理解と診断ツールの開発に役立ちます .

農薬合成: 1-(2-エチルブチル)アゼチジン-3-カルボン酸を含むアゼチジン誘導体は、農薬業界でも研究されています。 農薬や除草剤として潜在的な可能性を持つ新規化合物を作り出すために使用でき、より効果的で環境に優しい農薬の開発に貢献します .

材料科学: 材料科学では、この化合物の独自の構造を利用して、特定の特性を持つポリマーを合成できます。 例えば、アゼチジン環をポリマー鎖に組み込むことで、様々な工業用途で望ましい特性である、機械的強度や熱安定性を向上させた材料を作ることができます .

生体プローブとマーカー: 1-(2-エチルブチル)アゼチジン-3-カルボン酸のアゼチジン環系は、生体プローブとマーカーを設計するための足場として機能できます。 これらの分子は、蛍光基またはその他の検出可能な部分で標識することができ、研究者はリアルタイムで高特異性で生物学的プロセスを追跡することができます .

作用機序

将来の方向性

生化学分析

Biochemical Properties

1-(2-Ethylbutyl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme prolyl-tRNA synthetase, where 1-(2-Ethylbutyl)azetidine-3-carboxylic acid acts as a competitive inhibitor. This interaction disrupts the normal function of prolyl-tRNA synthetase, leading to alterations in protein synthesis. Additionally, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid has been shown to bind to certain transport proteins, affecting their ability to transport amino acids across cell membranes .

Cellular Effects

The effects of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid on various cell types and cellular processes are profound. In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those involving the mTOR pathway. By inhibiting the mTOR pathway, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can reduce cell proliferation and induce autophagy. Furthermore, it affects gene expression by modulating the activity of transcription factors such as NF-κB. These changes in gene expression can lead to alterations in cellular metabolism, including reduced glycolysis and increased oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of prolyl-tRNA synthetase, preventing the enzyme from catalyzing the attachment of proline to its corresponding tRNA. This inhibition disrupts protein synthesis and can lead to the accumulation of misfolded proteins. Additionally, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can act as an allosteric modulator of certain receptors, altering their conformation and activity. These binding interactions and enzyme inhibitions contribute to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over several weeks. Long-term exposure to 1-(2-Ethylbutyl)azetidine-3-carboxylic acid has been shown to result in sustained inhibition of cell proliferation and induction of autophagy. Prolonged exposure can also lead to cellular stress and apoptosis, particularly in rapidly dividing cells .

Dosage Effects in Animal Models

The effects of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can induce toxicity, leading to adverse effects such as liver damage and hematological abnormalities. These findings highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

1-(2-Ethylbutyl)azetidine-3-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into more water-soluble metabolites. These metabolites are then excreted via the kidneys. Additionally, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can influence metabolic flux by altering the levels of key metabolites involved in amino acid and nucleotide synthesis .

Transport and Distribution

Within cells and tissues, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is transported and distributed through various mechanisms. It can be actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments. The compound also binds to plasma proteins, which facilitates its distribution throughout the body. This binding can influence the compound’s bioavailability and half-life, affecting its overall pharmacokinetics .

Subcellular Localization

The subcellular localization of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the endoplasmic reticulum and mitochondria, where it influences protein folding and cellular respiration, respectively. Post-translational modifications, such as phosphorylation, can further regulate the subcellular localization and activity of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid .

特性

IUPAC Name |

1-(2-ethylbutyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-8(4-2)5-11-6-9(7-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHGBJRVWVSSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)

![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)

![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1487820.png)

![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)